1-(4-methylbenzyl)-1H-indole-2,3-dione
CAS No.: 79183-26-9
Cat. No.: VC1990349
Molecular Formula: C16H13NO2
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79183-26-9 |
|---|---|
| Molecular Formula | C16H13NO2 |
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | 1-[(4-methylphenyl)methyl]indole-2,3-dione |
| Standard InChI | InChI=1S/C16H13NO2/c1-11-6-8-12(9-7-11)10-17-14-5-3-2-4-13(14)15(18)16(17)19/h2-9H,10H2,1H3 |
| Standard InChI Key | UOSUSTXEXDHJEO-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O |
Introduction
Chemical Identity and Structural Characteristics
1-(4-Methylbenzyl)-1H-indole-2,3-dione is an indole derivative characterized by a 4-methylbenzyl group attached to the nitrogen atom of an indole-2,3-dione core structure. This compound features an indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring, and is substituted at the 1-position with a 4-methylbenzyl group. The presence of dione functional groups at the 2 and 3 positions of the indole structure indicates that it contains two carbonyl (C=O) groups, contributing to its reactivity and potential biological activity .
Basic Identification Data
| Parameter | Value |
|---|---|
| CAS Number | 79183-26-9 |
| IUPAC Name | 1-[(4-methylphenyl)methyl]indole-2,3-dione |
| Molecular Formula | C₁₆H₁₃NO₂ |
| Molecular Weight | 251.28 g/mol |
| InChI | InChI=1/C16H13NO2/c1-11-6-8-12(9-7-11)10-17-14-5-3-2-4-13(14)15(18)16(17)19/h2-9H,10H2,1H3 |
| Standard InChIKey | UOSUSTXEXDHJEO-UHFFFAOYSA-N |
| Synonyms | 1-(4-Methylbenzyl)indoline-2,3-dione; 1H-indole-2,3-dione, 1-[(4-methylphenyl)methyl]- |
Physical and Chemical Properties
The compound exhibits specific physical and chemical characteristics that define its behavior in various environments:
| Property | Value |
|---|---|
| Physical State | Solid |
| Color | Not specifically documented |
| Melting Point | 144-146°C |
| Boiling Point | 429.3±48.0°C (Predicted) |
| Density | 1.274±0.06 g/cm³ (Predicted) |
| pKa | -2.55±0.20 (Predicted) |
| Solubility | Not specifically documented, likely soluble in organic solvents |
| Hazard Classification | Irritant |
The methyl group on the benzyl moiety enhances the lipophilicity of the compound, which may influence its solubility and interactions with biological systems . The presence of two carbonyl groups at positions 2 and 3 contributes to its reactivity, particularly in nucleophilic addition reactions.
Synthesis Methods
The synthesis of 1-(4-methylbenzyl)-1H-indole-2,3-dione typically involves N-alkylation of indole-2,3-dione (isatin) with 4-methylbenzyl chloride. Based on synthetic approaches for similar compounds, the following general method can be inferred:
Standard Synthesis Procedure
The compound can be synthesized through a reaction between isatin and 4-methylbenzyl chloride in the presence of a base such as potassium carbonate and a catalyst like potassium iodide in N,N-dimethylformamide (DMF) . The reaction typically proceeds under inert atmosphere conditions:
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Isatin is treated with potassium carbonate and potassium iodide in DMF at 0°C under inert atmosphere
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4-Methylbenzyl chloride is added to the reaction mixture
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The temperature is raised to approximately 110°C and maintained for around 3 hours
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The reaction mixture is worked up and purified to obtain the desired product
This method typically yields the target compound with high purity (≥95%) and good yield.
Biological Activities
Indole derivatives, including 1-(4-methylbenzyl)-1H-indole-2,3-dione, have demonstrated a wide range of biological activities. These activities make them valuable scaffolds for drug discovery and development.
| Supplier | Product Reference | Purity | Package Size | Price Range (€/USD) | Estimated Delivery |
|---|---|---|---|---|---|
| Matrix Scientific | 042997 | >95% | 500mg | $118 | Not specified |
| Matrix Scientific | 042997 | >95% | 1g | $151 | Not specified |
| TRC | B486450 | Not specified | 500mg | $155 | Not specified |
| TRC | B486450 | Not specified | 100mg | $60 | Not specified |
| VWR/Matrix Scientific | 042997-500MG | ≥95% | 500mg | $181.54 | Not specified |
| Supplier in search result 1 | 54-OR32208 | 95% | 1g | 209.00 € | Wed 23 Apr 25 |
| Supplier in search result 1 | 54-OR32208 | 95% | 5g | 582.00 € | Wed 23 Apr 25 |
| Supplier in search result 1 | 54-OR32208 | 95% | 10g | 952.00 € | Wed 23 Apr 25 |
The compound is classified as an irritant, indicating potential risks to skin and mucous membranes upon exposure. Appropriate safety precautions should be observed during handling .
Structure-Activity Relationships and Comparisons with Related Compounds
Understanding the relationship between the structure of 1-(4-methylbenzyl)-1H-indole-2,3-dione and its biological activities requires comparison with related indole derivatives.
Comparison with Other N-Substituted Indole-2,3-diones
The N-substitution pattern significantly influences the biological activities of indole-2,3-diones. The 4-methylbenzyl group in 1-(4-methylbenzyl)-1H-indole-2,3-dione may confer specific interactions with biological targets that differ from those of related compounds.
Applications in Drug Discovery and Development
The potential applications of 1-(4-methylbenzyl)-1H-indole-2,3-dione in drug discovery and development are primarily based on its structural features and the known activities of related indole derivatives.
Pharmaceutical Research
1-(4-Methylbenzyl)-1H-indole-2,3-dione serves as an important scaffold in medicinal chemistry due to its potential biological activities. The indole core is considered a "privileged motif" for the target-based design and development of anticancer agents and other drugs . The compound can be used as a synthon for the preparation of a large number of bioactive heterocycles.
Research Challenges and Future Directions
Despite the potential of 1-(4-methylbenzyl)-1H-indole-2,3-dione in drug discovery, several challenges and opportunities remain to be addressed.
Current Research Limitations
Future Research Directions
Future research could focus on:
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Detailed mechanistic studies to elucidate how 1-(4-methylbenzyl)-1H-indole-2,3-dione interacts with biological targets.
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Synthesis of derivative libraries to explore structure-activity relationships and identify more potent and selective compounds.
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Development of more efficient and environmentally friendly synthetic routes, possibly utilizing microwave irradiation or other green chemistry approaches .
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Investigation of potential synergistic effects with established therapeutic agents for cancer and other diseases.
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